2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene
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Overview
Description
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene is an organic compound with a complex structure that includes methoxy, phenoxy, and butoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator of inflammation and arthritis . By inhibiting STAT3 activation, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene can be compared with other similar compounds, such as:
2-methoxy-4-(3-methoxy-1-propenyl)-phenol: This compound has a similar structure but lacks the butoxy group.
1-methoxy-2-(4-methoxyphenoxy)benzene: This compound has a similar structure but lacks the butoxy and methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-15-9-10-18(19(13-15)21-3)23-12-5-4-11-22-17-8-6-7-16(14-17)20-2/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHNZIWTSQYUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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